Regioisomeric Substitution Pattern
The 5-(bromomethyl)-2-fluorobenzenesulphonyl chloride (CAS 1823336-73-7) possesses a unique substitution pattern among commercially available regioisomers, positioning the reactive sulfonyl chloride ortho to a fluorine atom and meta to a benzylic bromide [1]. This contrasts with alternative regioisomers such as 2-(bromomethyl)-5-fluorobenzenesulphonyl chloride (CAS 1820717-41-6), where the sulfonyl chloride and bromomethyl groups are adjacent on the ring, and 4-(bromomethyl)-2-fluorobenzenesulphonyl chloride (CAS 1820684-91-0), where the bromomethyl group is para to the fluorine atom . The ortho-fluorine substitution in the target compound imparts a unique electronic environment to the sulfonyl chloride, as evidenced by its distinct InChIKey (UUVQWISGYNOLMZ-UHFFFAOYSA-N) and Canonical SMILES (O=S(=O)(Cl)c1cc(CBr)ccc1F), which encodes its precise three-dimensional arrangement [1].
| Evidence Dimension | Regiochemical Substitution Pattern |
|---|---|
| Target Compound Data | 5-(Bromomethyl)-2-fluoro (CAS 1823336-73-7). Substitution: BrCH₂ at C5, F at C2, SO₂Cl at C1. |
| Comparator Or Baseline | 2-(Bromomethyl)-5-fluoro (CAS 1820717-41-6) and 4-(Bromomethyl)-2-fluoro (CAS 1820684-91-0) |
| Quantified Difference | Unique spatial arrangement as defined by InChIKey: UUVQWISGYNOLMZ-UHFFFAOYSA-N (Target) vs. SEMSWXJRNSFBAM-UHFFFAOYSA-N (Comparator 1) vs. LHBAUVCMJIFNSK-UHFFFAOYSA-N (Comparator 2) |
| Conditions | Structural analysis via computational chemistry and vendor specifications |
Why This Matters
The specific spatial orientation of reactive groups is critical for synthesizing molecules with precise three-dimensional geometries, such as conformationally constrained enzyme inhibitors or ligands for protein binding pockets.
- [1] ChemSrc. 5-(Bromomethyl)-2-fluorobenzenesulphonyl chloride (CAS 1823336-73-7). SMILES: O=S(=O)(Cl)c1cc(CBr)ccc1F. InChIKey: UUVQWISGYNOLMZ-UHFFFAOYSA-N. View Source
